Cas no 1036762-00-1 ((2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid)

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with a tetrahydro-2H-pyran-4-yloxy group at the 2-position. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry. The presence of the boronic acid group enhances its reactivity with aryl or vinyl halides, while the tetrahydro-2H-pyranyl ether moiety may improve solubility and stability. Its structural features make it suitable for applications in pharmaceutical and agrochemical synthesis, particularly in constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to the sensitivity of the boronic acid functionality.
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid structure
1036762-00-1 structure
Product name:(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
CAS No:1036762-00-1
MF:C10H14BNO4
MW:223.033463001251
MDL:MFCD18255338
CID:2853144

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
    • [2-(oxan-4-yloxy)pyridin-4-yl]boronic acid
    • 2-(TETRAHYDRO-2H-PYRAN-4-YLOXY)PYRIDIN-4-YLBORONIC ACID
    • {2-[(Oxan-4-yl)oxy]pyridin-4-yl}boronic acid
    • 2-(tetrahydro-pyran-4-yloxy)-4-pyridinylboronic acid
    • MDL: MFCD18255338
    • Inchi: 1S/C10H14BNO4/c13-11(14)8-1-4-12-10(7-8)16-9-2-5-15-6-3-9/h1,4,7,9,13-14H,2-3,5-6H2
    • InChI Key: JMSJBOIROKJFHD-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)OC1C=C(B(O)O)C=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Topological Polar Surface Area: 71.8

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1050860-500mg
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
1036762-00-1 95%
500mg
$685 2024-07-28
Chemenu
CM204449-1g
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
1036762-00-1 95%+
1g
$581 2023-02-03
Alichem
A029205003-1g
2-(Tetrahydro-2h-pyran-4-yloxy)pyridin-4-ylboronic acid
1036762-00-1 95%
1g
$545.14 2023-09-04
eNovation Chemicals LLC
Y1050860-500mg
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
1036762-00-1 95%
500mg
$685 2025-02-19
Chemenu
CM204449-1g
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
1036762-00-1 95+%
1g
$533 2021-08-04
eNovation Chemicals LLC
Y1050860-500mg
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
1036762-00-1 95%
500mg
$685 2025-02-24

Additional information on (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid (CAS No. 1036762-00-1): An Overview of a Versatile Compound in Medicinal Chemistry

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid (CAS No. 1036762-00-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, often referred to as THP-Pyridine Boronic Acid, is characterized by its pyridine ring substituted with a tetrahydro-2H-pyran (THP) group and a boronic acid moiety. The combination of these functional groups provides a robust platform for various chemical transformations and biological studies.

The THP-Pyridine Boronic Acid is particularly valuable in the development of new pharmaceuticals due to its ability to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active molecules. These reactions enable the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures that are essential for drug discovery and development.

Recent research has highlighted the importance of (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid in the synthesis of compounds with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of kinases, which are important targets in cancer therapy. The unique electronic and steric properties of the THP group and the boronic acid moiety contribute to the high reactivity and selectivity observed in these synthetic pathways.

In addition to its role in kinase inhibitor synthesis, (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid has also shown promise in the development of anti-inflammatory agents. A research team from the University of California, San Francisco, reported that derivatives of this compound exhibit significant anti-inflammatory activity by modulating specific signaling pathways involved in inflammation. This finding opens new avenues for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The versatility of (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid extends beyond its use as a synthetic intermediate. It has also been explored for its potential as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling processes. These reactions are crucial for the efficient synthesis of complex organic molecules and have wide-ranging applications in both academic research and industrial settings.

Another area where (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid has shown promise is in the field of materials science. Researchers at the Massachusetts Institute of Technology have utilized this compound to develop novel materials with enhanced properties, such as improved thermal stability and mechanical strength. These materials have potential applications in various industries, including electronics and aerospace.

The safety profile of (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid is an important consideration for its widespread use. Studies have shown that this compound is generally well-tolerated and does not exhibit significant toxicity at relevant concentrations. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.

In conclusion, (2-((Tetrahydro-2H-pyran-4-yloxy)pyridin)-4-yllboronic acid (CAS No. 1036762-00-1) is a highly versatile compound with a wide range of applications in medicinal chemistry, materials science, and other fields. Its unique structural features make it an invaluable tool for researchers and chemists working on the development of new pharmaceuticals, advanced materials, and other innovative technologies. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.

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